4,4'-Vinylenedipyridine

説明

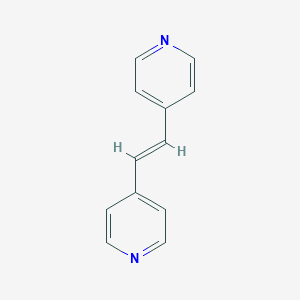

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFJDEHFNMWYBD-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014763 | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Acros Organics MSDS] | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13362-78-2, 1135-32-6 | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di(4-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Vinylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-vinylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-di(4-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,4 Vinylenedipyridine

Established Synthetic Routes to 4,4'-Vinylenedipyridine

Wittig Reaction-Based Synthesis of this compound

The Wittig reaction stands as a cornerstone of alkene synthesis, offering a reliable method for the conversion of carbonyl compounds. tamu.edu The synthesis of this compound via this route involves the reaction of a phosphorus ylide with 4-pyridinecarboxaldehyde (B46228).

The cornerstone of the Wittig reaction is the phosphorus ylide, which is typically prepared in a two-step sequence. The first step involves the SN2 reaction of a suitable phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide. fu-berlin.de In the context of this compound synthesis, this involves the reaction of triphenylphosphine with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine, to form the corresponding phosphonium (B103445) salt, (4-pyridylmethyl)triphenylphosphonium chloride. tamu.edu

The in situ generated ylide is then reacted with 4-pyridinecarboxaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the desired alkene, this compound, and a stable byproduct, triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. chegg.com

Optimization of the aldehyde coupling step involves careful consideration of reaction conditions. The choice of solvent can significantly impact the reaction rate and selectivity. While a variety of solvents can be used for Wittig reactions, the synthesis of this compound has been successfully carried out in a biphasic system of dichloromethane (B109758) and concentrated aqueous sodium hydroxide. tamu.edu Temperature and reaction time are also important parameters to control for maximizing the yield and minimizing potential side reactions.

Table 1: Key Reagents and Conditions for Wittig Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ylide Formation | (4-Pyridylmethyl)triphenylphosphonium chloride | - | NaOH (conc. aq.) | Dichloromethane | 4-Pyridyl-ylide |

| Aldehyde Coupling | 4-Pyridyl-ylide | 4-Pyridinecarboxaldehyde | - | Dichloromethane | This compound |

The Wittig reaction can, in principle, produce both (E)- and (Z)-isomers of the alkene. The stereochemical outcome is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from (4-pyridylmethyl)triphenylphosphonium chloride, generally favor the formation of the (Z)-isomer under salt-free conditions. organic-chemistry.org However, the specific reaction conditions, including the choice of base and solvent, can significantly influence the E/Z ratio. digitellinc.com For instance, in the synthesis of stilbene, a related diarylethene, the use of polar solvents can favor the formation of the (E)-isomer. wiley-vch.de

In the documented synthesis of this compound, the reaction conditions are reported to predominantly yield the trans-(E)-isomer, which conveniently precipitates from the reaction mixture. tamu.edu This precipitation-driven selectivity simplifies the purification process.

Yield optimization is a crucial aspect of any synthetic protocol. For the Wittig synthesis of this compound, factors that can be fine-tuned to improve the yield include the purity of the reactants, the efficiency of the ylide generation step, and the careful control of the reaction temperature. The use of freshly prepared ylide is often recommended to ensure high reactivity. Furthermore, the stoichiometry of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent.

McMurry Coupling Approach for this compound Synthesis

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, driven by the use of low-valent titanium reagents. wiley-vch.dewikipedia.org This reaction is particularly useful for the synthesis of symmetrical alkenes from a single aldehyde or ketone.

The active species in the McMurry coupling is a low-valent titanium species, typically Ti(0), which is generated in situ by the reduction of a titanium halide, most commonly titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄). wiley-vch.de A variety of reducing agents can be employed, with zinc dust, zinc-copper couple, lithium aluminum hydride (LiAlH₄), and magnesium being frequently used. wikipedia.org

The proposed mechanism involves a single-electron transfer from the low-valent titanium to the carbonyl groups of two molecules of 4-pyridinecarboxaldehyde. This generates ketyl radical anions, which then dimerize to form a pinacolate intermediate coordinated to the titanium. Subsequent deoxygenation of this pinacolate by the oxophilic titanium species leads to the formation of the carbon-carbon double bond of this compound and titanium oxides. organicreactions.org

The success of the McMurry coupling is highly dependent on the reaction conditions. The choice of the titanium source and the reducing agent can significantly affect the yield and selectivity of the reaction. The TiCl₄/Zn system is a commonly used and effective combination for this transformation. commonorganicchemistry.com

The solvent plays a crucial role, with anhydrous tetrahydrofuran (B95107) (THF) being the most frequently used solvent due to its ability to coordinate with the titanium species and its stability under the reductive conditions. The reaction is typically carried out under an inert atmosphere to prevent the quenching of the reactive low-valent titanium species by oxygen or moisture.

Temperature is another critical parameter. The initial formation of the low-valent titanium species is often performed at low temperatures, followed by refluxing the reaction mixture to drive the coupling and deoxygenation steps to completion.

Selectivity can be a concern in McMurry couplings, especially with substrates containing other reducible functional groups. However, for the homocoupling of aromatic aldehydes like 4-pyridinecarboxaldehyde, the reaction is generally selective towards the formation of the corresponding alkene. The addition of pyridine (B92270) to the reaction mixture has been reported to improve the selectivity for alkene formation over pinacol (B44631) byproducts in some McMurry reactions. researchgate.net While specific detailed research on the McMurry coupling of 4-pyridinecarboxaldehyde is not extensively documented in the provided search results, the general principles and conditions for the coupling of aromatic aldehydes are well-established and applicable.

Table 2: General Conditions for McMurry Coupling of Aromatic Aldehydes

| Titanium Source | Reducing Agent | Solvent | General Conditions | Product Type |

| TiCl₃ or TiCl₄ | Zn, Zn-Cu, LiAlH₄, Mg | Anhydrous THF | Inert atmosphere, Reflux | Symmetrical Alkene |

Nucleophilic Substitution Strategies in this compound Synthesis

While various methods exist for the synthesis of this compound, strategies involving nucleophilic attack are of significant interest. A prominent example, which can be mechanistically classified as a nucleophilic strategy, is the condensation reaction between 4-methylpyridine (B42270) and 4-pyridinecarboxaldehyde.

This synthesis proceeds via the deprotonation of 4-methylpyridine by a strong base, such as lithium diisopropylamide (LDA), at low temperatures. This step generates a highly nucleophilic carbanion. This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to form the stable, conjugated vinyl bridge of this compound. The reaction is typically refluxed in the presence of acetic acid to facilitate the final elimination step.

Key Steps in Nucleophilic-driven Synthesis:

Deprotonation: Formation of a nucleophilic carbanion from 4-methylpyridine using a strong base.

Nucleophilic Attack: The carbanion attacks the carbonyl group of 4-pyridinecarboxaldehyde.

Dehydration: Elimination of a water molecule to form the ethene bridge.

This pathway highlights a common strategy in organic synthesis where a C-H bond is activated by a strong base to create a potent nucleophile, which then forges a new carbon-carbon bond.

Industrial Synthesis Processes and Comparative Analysis of Methodologies

The industrial-scale synthesis of this compound is not widely documented in publicly available literature. However, a comparative analysis can be made between the common laboratory-scale synthesis and the likely requirements for industrial production.

The laboratory synthesis utilizing LDA and cryogenic temperatures is effective for producing research quantities but presents significant challenges for industrial scale-up. These challenges include the high cost and hazardous nature of LDA, the need for stringent anhydrous conditions, and the energy-intensive requirement of maintaining very low temperatures (-70 °C).

For industrial production, methodologies that are more cost-effective, safer, and environmentally benign would be favored. Potential industrial routes might explore catalytic dehydrogenative coupling of 4-picoline or related derivatives. Such processes, while potentially requiring high temperatures and specialized catalysts, could offer a more direct and atom-economical route, avoiding stoichiometric strong bases and cryogenic conditions.

| Parameter | Laboratory Scale (e.g., LDA Method) | Potential Industrial Scale |

|---|---|---|

| Reagents | 4-Methylpyridine, 4-Pyridinecarboxaldehyde, LDA, Acetic Acid | Potentially 4-Picoline, using heterogeneous catalysts |

| Conditions | Cryogenic temperatures (-70 °C), anhydrous, reflux | High temperatures, catalytic reactors |

| Yield | Moderate (e.g., ~49%) | High throughput and yield would be critical |

| Cost | High (due to LDA and energy costs) | Lower operational and reagent costs are necessary |

| Safety | Handling of pyrophoric LDA requires specialized care | Focus on minimizing hazardous materials and conditions |

Advanced Chemical Reactions of this compound

Oxidation Reactions and Resulting Derivatives

The this compound molecule possesses two primary sites susceptible to oxidation: the nitrogen atoms of the pyridine rings and the carbon-carbon double bond of the vinyl bridge.

Oxidation of the pyridine nitrogen atoms leads to the formation of N-oxides. Depending on the stoichiometry of the oxidizing agent, such as a peroxy acid (e.g., peracetic acid), either the mono-N-oxide or the di-N-oxide can be formed. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring. It increases the electron density on the ring, making it more susceptible to electrophilic substitution at the 2- and 4-positions, while also providing a handle for further functionalization.

The vinyl bridge, being an electron-rich double bond, can also undergo oxidation. Strong oxidizing agents like potassium permanganate (B83412) or ozone could lead to the cleavage of the double bond, yielding 4-pyridinecarboxaldehyde. Milder epoxidation conditions, for instance with meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide derivative, 4,4'-(oxirane-2,3-diyl)dipyridine.

Reduction Reactions and Hydrogenated Products

Reduction of this compound can selectively target the vinyl double bond or the aromatic pyridine rings, depending on the chosen reagents and reaction conditions.

Catalytic hydrogenation is a common method for such reductions. Using a catalyst like palladium on carbon (Pd/C) under mild hydrogen pressure would preferentially reduce the vinyl double bond, yielding the more flexible 4,4'-ethylenedipyridine. This transformation saturates the bridge, removing the planarity and conjugation between the two pyridine rings.

More forcing hydrogenation conditions, such as using a platinum oxide (PtO₂) or rhodium catalyst at higher pressures and temperatures, can achieve the complete reduction of both the vinyl group and the pyridine rings. This exhaustive reduction results in the formation of 4,4'-ethylenedipiperidine, a fully saturated bicyclic amine.

| Reaction | Conditions | Major Product |

|---|---|---|

| Selective Reduction of Vinyl Group | H₂, Pd/C, Mild Conditions | 4,4'-Ethylenedipyridine |

| Full Reduction | H₂, PtO₂ or Rh/C, High Pressure/Temp | 4,4'-Ethylenedipiperidine |

Substitution Reactions and Mechanistic Considerations

The pyridine rings in this compound are electron-deficient aromatic systems, which dictates their reactivity towards substitution reactions. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (NAS).

Nucleophilic Aromatic Substitution (NAS): The pyridine rings are activated towards attack by strong nucleophiles. The positions ortho (2, 6) and para (4) to the ring nitrogen are the most electron-deficient and therefore the primary sites for nucleophilic attack. In this compound, the 4-position is occupied by the vinyl group, so nucleophilic attack is expected to occur at the 2- and 6-positions. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (if present). For direct C-H functionalization, a hydride would need to be eliminated, which typically requires an oxidizing agent.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridine rings of this compound is generally difficult due to the deactivating effect of the nitrogen atom. Reactions such as nitration or halogenation would require harsh conditions and would be expected to proceed at the 3- and 5-positions, which are the least deactivated. A more effective strategy to promote electrophilic substitution is to first convert the pyridine to its N-oxide. The N-oxide group is electron-donating, activating the ring for electrophilic attack, primarily at the 4-position.

Suzuki Reaction Applications in this compound Derivatives

The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. While this compound itself is a product, its derivatives can be readily synthesized using Suzuki coupling methodologies.

A key application involves the use of a dihalogenated this compound precursor. For instance, a molecule like 2,2'-dibromo-4,4'-vinylenedipyridine could be coupled with various aryl or vinyl boronic acids. This would allow for the synthesis of complex, functionalized derivatives where new substituents are introduced at the 2- and 2'-positions of the pyridine rings.

The catalytic cycle of the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the vinylenedipyridine derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology provides a versatile route to a wide array of substituted this compound derivatives, which are valuable as complex ligands in coordination chemistry and as building blocks for functional materials.

Green Chemistry Approaches in the Synthesis of this compound-containing Materials

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. In the context of materials science, green chemistry principles are increasingly being applied to the synthesis of functional materials, including those incorporating this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on alternative reaction media, energy sources, and reaction pathways. Key green strategies for the synthesis of this compound-containing materials include mechanochemistry (such as liquid-assisted grinding), solid-state photochemical reactions, and the use of supercritical fluids as reaction media. These methods offer significant advantages over traditional solvent-based syntheses, including reduced solvent waste, lower energy consumption, and often, higher product yields and purity.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green tool for the synthesis of various materials, including co-crystals and coordination polymers. This solvent-free or low-solvent approach can lead to the formation of novel materials that may not be accessible through conventional solution-based methods.

Liquid-Assisted Grinding (LAG): A variation of mechanochemistry, liquid-assisted grinding (LAG) involves the addition of a small amount of liquid to the solid reactants during grinding. This liquid acts as a catalyst, facilitating molecular diffusion and promoting the formation of the desired product. LAG has been effectively employed in the synthesis of co-crystals, where this compound can act as a co-former. While specific quantitative data for this compound co-crystal synthesis via LAG is not extensively detailed in the readily available literature, the general methodology proves to be highly efficient. For instance, the preparation of a co-crystal of adefovir (B194249) dipivoxil and glutaric acid was successfully achieved through LAG by grinding the two solids in a 1:1 molar ratio for 20-30 minutes with the dropwise addition of methanol. This demonstrates the potential of LAG for the efficient and green synthesis of co-crystals containing this compound.

Solid-State Photochemical Synthesis

Solid-state reactions, particularly those initiated by light, represent a highly attractive green synthetic route. These reactions are often performed in the absence of a solvent, proceeding with high atom economy and stereoselectivity. The [2+2] photodimerization of alkenes is a classic example of a solid-state reaction that can be applied to this compound.

Template-Directed Solid-State [2+2] Photodimerization: For a successful solid-state photodimerization to occur, the reactant molecules must be properly oriented in the crystal lattice, with the carbon-carbon double bonds parallel and within a certain proximity (Schmidt's criteria). This can be achieved through the use of a chemical template. In a notable example, resorcinol (B1680541) has been used as a template to direct the [2+2] photodimerization of trans-1,2-bis(4-pyridyl)ethylene (this compound). The co-crystallization of resorcinol and this compound in a 1:1 molar ratio, achieved by grinding the two solids together, results in a molecular assembly where the vinyl groups of the this compound molecules are perfectly aligned for photodimerization upon UV irradiation. This solid-state method produces the cyclobutane (B1203170) product, tetrakis(4-pyridyl)cyclobutane, in a clean and efficient manner.

Supercritical Fluid Technology

Supercritical fluids, most commonly carbon dioxide (scCO₂), offer a green alternative to conventional organic solvents in polymer synthesis. Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the product by depressurization.

Polymerization in Supercritical Carbon Dioxide: While direct polymerization of this compound in supercritical CO₂ is not widely documented, the successful synthesis of the closely related poly(4-vinylpyridine) (P4VP) highlights the potential of this technique. Cross-linked P4VP microgels have been synthesized via precipitation polymerization in scCO₂ using N,N'-methylenebisacrylamide as a cross-linker. This method directly yields a dry, fine powder, simplifying product isolation and purification. The reaction conditions significantly influence the yield and morphology of the resulting polymer.

The following table summarizes the green synthetic methodologies and includes available data for the synthesis of materials containing or related to this compound.

| Synthetic Method | Material | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Template-Directed Solid-State [2+2] Photodimerization | tetrakis(4-pyridyl)cyclobutane | This compound, Resorcinol | Solid-state grinding followed by UV irradiation | Not Reported | chemicalbook.com |

| Precipitation Polymerization in Supercritical CO₂ | Poly(4-vinylpyridine) Microgels | 4-vinylpyridine, N,N'-methylenebisacrylamide, Initiator | 14 MPa, 70°C | 92% |

Coordination Chemistry of 4,4 Vinylenedipyridine

4,4'-Vinylenedipyridine as a Bidentate Ligand

This compound, also known as 1,2-bis(4-pyridyl)ethylene, functions as a versatile bidentate ligand in coordination chemistry. chemicalbook.com Bidentate ligands are Lewis bases that possess two donor sites, enabling them to bind to a metal center at two points. purdue.edu In the case of this compound, the two nitrogen atoms of the pyridine (B92270) rings act as the donor sites, each providing a lone pair of electrons to form dative bonds with a metal ion. acs.org Its rigid, linear structure makes it an excellent building block for constructing extended coordination networks.

The primary coordination mode for this compound is as a linear, μ-2 bridging ligand. In this arrangement, the ligand spans between two different metal centers, with each nitrogen atom coordinating to one metal ion. This bridging action facilitates the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. acs.org

The interaction between this compound and metal ions is a classic example of Lewis acid-base chemistry, where the metal ion acts as the Lewis acid (electron pair acceptor) and the nitrogen atoms of the ligand act as Lewis bases (electron pair donors). researchgate.net The geometry of the resulting complex is heavily influenced by the preferred coordination geometry of the metal ion. For instance, silver(I) (Ag+), which has a d10 electron configuration, often favors a linear coordination geometry, readily forming 1D chains with linear bridging ligands like this compound. acs.org The resulting structures are often cationic coordination polymers, where interstitial anions are incorporated to balance the charge and can influence the final structure. acs.org

This compound forms stable complexes with a variety of metal ions, particularly transition metals. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-anions. researchgate.net The planarity and extended conjugation of the this compound ligand, when compared to similar ligands like 4,4'-bipyridine (B149096), can lead to the formation of more thermodynamically stable coordination polymers. acs.org

Recent studies on silver(I) coordination polymers have shown that the use of this compound (Vpe) as a linker, in place of 4,4'-bipyridine (bipy), can enhance thermodynamic stability. acs.org Density Functional Theory (DFT) calculations have indicated that torsional energetics play a key role, reducing the energy cost of formation by as much as 4.8 kJ/mol when bipy is replaced with Vpe in these silver-based structures. acs.orgnih.gov This increased stability results in lower solubility of the coordination polymers, which is a crucial factor for applications such as anion exchange. acs.orgnih.gov

| Complex Formula | Metal Ion | Key Structural Feature | Reference |

|---|---|---|---|

| [Ag(Vpe)⁺][NO₃⁻]·3H₂O | Silver(I) | 1D Cationic Coordination Polymer | nih.gov |

| [Ag(Vpe)⁺][BF₄⁻] | Silver(I) | 1D Cationic Coordination Polymer | nih.gov |

| [Ag₂(Vpe)₂.₅²⁺][CrO₄²⁻]·5H₂O | Silver(I) | Coordination Polymer | nih.gov |

| {[M(dtbp)₂(bpe)(H₂O)₂]·(bpe)}ₓ (M = Mn, Co, Cu, Ni) | Mn(II), Co(II), Cu(II), Ni(II) | 1D Coordination Polymers | rsc.org |

| trans-[Re₆S₈(bpe)₄Cl₂] | Rhenium(III) | Octahedral Rhenium Cluster Complex | mdpi.com |

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). nih.govnih.gov this compound serves as an effective organic linker for the synthesis of MOFs, where its bidentate nature and rigidity contribute to the formation of ordered, porous structures.

The synthesis of MOFs incorporating this compound typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. researchgate.net This process facilitates the self-assembly of the metal nodes and organic linkers into a crystalline framework. The final structure is influenced by synthesis conditions such as temperature, solvent, and the metal-to-ligand ratio. nih.gov

Structurally, this compound-based MOFs consist of metal-containing secondary building units (SBUs) connected by the vinylenedipyridine linkers. The length and linearity of the this compound ligand allow for the construction of frameworks with diverse topologies, ranging from simple 1D chains to complex 3D networks. acs.orgrsc.org For example, reactions with copper(II) and a flexible dicarboxylate co-ligand have produced 2D frameworks featuring the classic Cu₂(CO₂)₄ paddlewheel SBU, which are then linked by the this compound ligand. The resulting framework exhibits specific solid-state properties, including thermal stability and UV-visible absorption characteristics. researchgate.net The choice of metal ion and co-ligands plays a crucial role in directing the final architecture of the MOF. acs.orgmdpi.com

A defining characteristic of MOFs is their exceptionally high porosity and large surface area, which can significantly exceed those of traditional porous materials like zeolites and activated carbons. nih.govmdpi.com The porosity of these frameworks can be systematically tuned by altering the constituent components, namely the metal SBU and the organic linker. scispace.comresearchgate.net

Using longer organic linkers is a common strategy to increase the pore size within MOFs. nih.gov The extended length of this compound compared to shorter pyridyl ligands like 4,4'-bipyridine allows for the creation of larger pores and cavities within the framework structure. This tunable porosity is critical for applications that rely on the selective inclusion or transport of guest molecules. rsc.org MOFs can possess Brunauer-Emmett-Teller (BET) specific surface areas that can reach over 7,000 m²/g. nih.govmdpi.com This high surface area provides an extensive interface for interaction with guest molecules, which is fundamental to their function in applications such as gas storage and catalysis. nih.gov

| MOF Name | Metal Node | Organic Linker(s) | BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| NIIC-20-Et | Zn | Carboxylate and Ethylene (B1197577) Glycol | 1161 | researchgate.net |

| CIM-80 | Al | Mesaconate | ~800 | nih.gov |

| IRMOP-50 | Fe | Sulfate and Phenyl/Biphenyl/Terphenyl | 387 - 480 | researchgate.net |

| DUT-32 | Zn | 4,4'-biphenylenedicarboxylic acid and others | 6411 | rsc.org |

The inherent high porosity, large surface area, and tunable pore environment of MOFs make them highly promising materials for gas storage and separation. scispace.comivypub.orgslideshare.net MOF-based materials can selectively adsorb gas molecules based on differences in size, shape, and chemical affinity with the framework's internal surface. mdpi.com This selectivity is the basis for their use in separating gas mixtures. researchgate.net

MOFs incorporating this compound and similar linkers are explored for various critical gas storage and separation applications, including:

Carbon Dioxide Capture: MOFs can be designed with specific pore sizes and functional sites that preferentially adsorb CO₂ over other flue gas components like nitrogen, offering a potential solution for reducing greenhouse gas emissions. researchgate.netslideshare.net

Hydrogen and Methane (B114726) Storage: The high surface area of MOFs allows for the adsorption of large quantities of gas molecules, making them candidates for storing energy carriers like hydrogen (H₂) and methane (CH₄) at lower pressures than traditional compressed gas cylinders. researchgate.netslideshare.net

Hydrocarbon Separation: The precise control over pore size allows for the development of MOFs that can separate hydrocarbons based on molecular sieving. This is particularly important in the petrochemical industry for processes like separating ethane (B1197151) from ethylene or propane (B168953) from propylene. scispace.comresearchgate.net The ability to tune the framework allows for the optimization of selectivity for specific gas pairs. researchgate.net

| Application | Gas Mixture | Separation Principle | Reference |

|---|---|---|---|

| Carbon Capture | CO₂ / N₂ | Selective Adsorption | mdpi.comslideshare.net |

| Natural Gas Purification | CO₂ / CH₄ | Selective Adsorption | mdpi.com |

| Olefin/Paraffin Separation | Ethylene (C₂H₄) / Ethane (C₂H₆) | Kinetic Sieving / Selective Adsorption | scispace.comresearchgate.net |

| Olefin/Paraffin Separation | Propylene (C₃H₆) / Propane (C₃H₈) | Kinetic Sieving / Selective Adsorption | scispace.com |

| Acetylene (B1199291) Purification | Acetylene (C₂H₂) / Ethylene (C₂H₄) | Selective Adsorption | scispace.com |

Catalytic Applications of this compound-MOFs

Metal-Organic Frameworks (MOFs) constructed using the this compound linker are emerging as a versatile class of materials in the field of heterogeneous catalysis. The inherent properties of the this compound ligand, such as its rigid, linear structure and the presence of nitrogen atoms, allow for the creation of well-defined, catalytically active metal centers within the porous framework of the MOF. These materials offer several advantages over traditional homogeneous and heterogeneous catalysts, including high surface area, tunable porosity, and the potential for site isolation of active centers, which can lead to enhanced catalytic activity and selectivity.

The catalytic applications of these MOFs are diverse, ranging from organic transformations to industrially relevant chemical processes. The vinyl group within the linker can also participate in or be modified for specific catalytic functions, further expanding their potential utility. Research in this area is focused on designing and synthesizing novel this compound-based MOFs with tailored catalytic properties for specific reactions.

Artificial Switchable Catalysts for Regioselective Reactions

While the development of artificial switchable catalysts is a significant area of interest in MOF chemistry, specific examples of this compound-based MOFs being utilized as such for regioselective reactions are not extensively documented in the currently available literature. The concept of a switchable catalyst involves the ability to turn the catalytic activity "on" or "off" or to switch between different reaction pathways in response to an external stimulus. This can be achieved by designing MOFs with dynamic structures or by incorporating photoresponsive or chemically responsive moieties.

The this compound linker, with its vinyl group, presents a potential platform for creating switchable catalysts. For instance, the vinyl group could be a site for post-synthetic modification to introduce a switching mechanism, or its electronic properties could be modulated by external stimuli to influence the catalytic activity of the metal centers. However, detailed studies demonstrating this specific application for regioselective reactions in this compound-MOFs are yet to be widely reported.

Mechanistic Insights into Catalysis by this compound-MOFs

Understanding the reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts. For MOFs based on this compound, mechanistic studies aim to elucidate the role of the metal centers, the linker, and the porous structure in the catalytic process. These investigations often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, along with computational modeling.

The coordination environment of the metal ions, dictated by the this compound linker, plays a pivotal role in determining the catalytic pathway. The accessibility of the active sites within the MOF's pores and the diffusion of reactants and products are also critical factors. While general mechanistic principles of MOF catalysis are well-established, specific and detailed mechanistic insights into reactions catalyzed by this compound-MOFs are still an area of active research. The unique electronic and structural features of the this compound ligand are expected to influence the catalytic cycle in ways that may differ from other bipyridine-based linkers.

Sensing Applications of this compound-MOFs

The application of this compound-based MOFs in chemical sensing is a promising field of research. The inherent porosity and high surface area of these materials make them excellent candidates for adsorbing and concentrating analyte molecules. Furthermore, the luminescent properties of the this compound linker or the incorporated metal ions can be exploited for the development of highly sensitive and selective sensors.

Luminescence-based Sensing Mechanisms

Luminescence-based sensing is a powerful analytical technique due to its high sensitivity and simplicity. In the context of this compound-MOFs, the sensing mechanism typically relies on the change in the luminescence intensity or wavelength upon interaction with a specific analyte. Several mechanisms can be responsible for this change, including:

Luminescence Quenching: The analyte can interact with the excited state of the MOF, leading to a non-radiative decay and a decrease in the luminescence intensity.

Luminescence Enhancement: In some cases, the analyte can suppress non-radiative decay pathways or enhance the energy transfer to the emissive center, resulting in an increase in luminescence.

Wavelength Shift: The interaction with the analyte can alter the electronic structure of the MOF, causing a shift in the emission wavelength.

The specificity of the sensor is determined by the selective interaction between the MOF and the target analyte. The tunable nature of MOFs allows for the design of materials with specific recognition sites for a wide range of analytes. While the principles of luminescence-based sensing with MOFs are well-understood nih.gov, specific examples and detailed mechanistic studies for this compound-MOFs are not extensively reported in the literature.

Quantitative Detection of Biomarkers Using this compound-MOFs

The quantitative detection of biomarkers is of paramount importance in medical diagnostics and environmental monitoring. MOFs, including those potentially made from this compound, are being explored as platforms for biomarker sensing due to their high sensitivity and selectivity. The porous structure of these MOFs can be tailored to selectively adsorb specific biomarkers, and the signal transduction can be achieved through various mechanisms, including luminescence.

For quantitative analysis, a calibration curve is typically constructed by measuring the sensor's response to known concentrations of the biomarker. The concentration of the biomarker in an unknown sample can then be determined by interpolating its response on the calibration curve. Although the potential for this compound-MOFs in this application is significant, there is a lack of specific published research with detailed data tables on the quantitative detection of biomarkers using these particular MOFs.

Stability and Durability of this compound-MOFs under Varied Conditions

The stability and durability of MOFs are critical factors for their practical applications. MOFs must maintain their structural integrity and functionality under various conditions, such as exposure to moisture, different pH levels, and elevated temperatures. The stability of a MOF is largely determined by the strength of the coordination bonds between the metal ions and the organic linkers.

Systematic studies on the stability and durability of this compound-MOFs under a wide range of conditions are essential to assess their potential for real-world applications. Such studies would involve characterization of the MOF before and after exposure to different environments using techniques like powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements. While general principles of MOF stability are known, comprehensive studies focusing specifically on this compound-MOFs are not widely available in the current scientific literature.

Coordination Polymers (CPs) Utilizing this compound

The rigid, linear, and conjugated nature of this compound (4,4'-VDP) makes it an excellent building block in the construction of coordination polymers (CPs). Its ability to bridge metal centers leads to a diverse range of network architectures with potential applications in various fields of materials science.

Synthesis and Structural Diversity of this compound-CPs

The synthesis of CPs based on this compound typically involves the self-assembly of the ligand with metal salts under various conditions, including hydrothermal reactions. The choice of metal ion, counter-anion, and solvent system plays a crucial role in dictating the final structure and dimensionality of the resulting polymer.

For instance, a series of silver(I) coordination polymers with this compound have been synthesized using different silver salts, yielding cationic frameworks with various counter-anions such as nitrate (B79036), tetrafluoroborate (B81430), perchlorate, perrhenate (B82622), and chromate (B82759). acs.orgnih.gov The resulting structures can vary significantly. For example, the reaction of silver tetrafluoroborate with this compound yields [Ag(Vpe)⁺][BF₄⁻], while the use of silver chromate results in a more complex structure, [Ag₂(Vpe)₂.₅²⁺][CrO₄²⁻]·5H₂O. acs.orgnih.gov Similarly, a coordination polymer with the formula [Ag(Vpe)⁺][ReO₄⁻]·2H₂O has also been reported. acs.orgnih.gov

The structural diversity is not limited to silver-based CPs. One-dimensional metallophosphate coordination polymers have been synthesized by reacting metal precursors (Mn, Co, Cu, Ni) with di-tert-butylphosphate in the presence of this compound (referred to as 1,2-bis(4-pyridyl)ethylene or bpe in some literature). rsc.org These reactions yield isostructural compounds with the general formula {[M(dtbp)₂(bpe)(H₂O)₂]·(bpe)}ₓ, forming linear 1D chains. rsc.org The versatility of this compound as a ligand allows for the construction of frameworks with varying dimensionalities, from simple 1D chains to more complex 2D and 3D networks, depending on the coordination preferences of the metal center and the influence of other components in the reaction mixture. nih.govcmu.edu

Selective Guest Adsorption Properties of this compound-CPs

The porous or channel-like structures of some this compound-based CPs make them candidates for selective guest adsorption. While research into gas storage and separation is ongoing for various CPs, a significant focus for this compound materials has been on the selective adsorption of anions from aqueous solutions. acs.orgresearchgate.net This is a critical application for environmental remediation, where the targeted removal of toxic anionic pollutants is required.

The cationic nature of the frameworks in silver(I)-4,4'-vinylenedipyridine CPs, for example, allows them to act as effective anion exchangers. acs.orgresearchgate.net These materials can selectively capture specific anions from a solution, replacing the original counter-anions that were present in the structure to maintain charge neutrality. This selective adsorption is driven by a combination of factors including the size, charge, and geometry of the incoming anion, as well as the specific interactions it forms with the host framework. The modular nature of CPs, allowing for the tuning of pore size and surface chemistry, offers a pathway to design materials with high selectivity for specific guest molecules. escholarship.orgrsc.org

Anion Exchange Materials Based on this compound Coordination Polymers

Cationic coordination polymers incorporating this compound have emerged as promising materials for anion exchange, with potential applications in water purification and the sequestration of hazardous materials. acs.org

The choice of the organic linker is critical in determining the properties of anion exchange materials. In this context, this compound has been compared to the similar but more flexible ligand, 4,4'-bipyridine (bipy). The vinyl spacer in this compound imparts a greater degree of planarity and rigidity compared to the single C-C bond in 4,4'-bipyridine, which allows for free rotation of the pyridyl rings. acs.org

This structural difference has significant thermodynamic consequences. Density Functional Theory (DFT) calculations have shown that the formation of silver-based CPs with the flatter this compound ligand is thermodynamically more favorable. acs.orgnih.gov The energy cost associated with the torsional strain of the ligand upon coordination is reduced by as much as 4.8 kJ/mol when 4,4'-bipyridine is replaced with this compound. acs.orgnih.govacs.org This increased thermodynamic stability translates to lower solubility for the this compound-based CPs. For instance, silver this compound polymers exhibit solubilities in the range of 0.0137(7) to 0.21(5) mM, which is considerably lower than the 0.045(3) to 5.5(5) mM range observed for analogous silver 4,4'-bipyridine polymers. acs.orgnih.govacs.org This lower solubility is advantageous for practical anion exchange applications, as it minimizes the loss of the material into the solution and enhances the stability of the sequestered pollutant within the solid phase. acs.org

The enhanced stability and lower solubility of silver-4,4'-vinylenedipyridine CPs make them highly effective for sequestering anionic pollutants from water. These materials have demonstrated high efficiency in removing toxic oxoanions like perrhenate (ReO₄⁻), a surrogate for the radioactive pollutant pertechnetate (B1241340) (TcO₄⁻), and chromate (CrO₄²⁻). acs.org

Experimental studies have shown that CPs such as [Ag(Vpe)⁺][NO₃⁻]·3H₂O and [Ag(Vpe)⁺][BF₄⁻] can fully adsorb perrhenate and chromate ions from an equimolar solution via an anion exchange mechanism. acs.orgnih.gov The adsorption capacities are significant, as detailed in the table below.

| Coordination Polymer | Target Pollutant | Adsorption Capacity (mg/g) |

|---|---|---|

| [Ag(Vpe)⁺][NO₃⁻]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) |

| Chromate (CrO₄²⁻) | 137.1(6) | |

| [Ag(Vpe)⁺][BF₄⁻] | Perrhenate (ReO₄⁻) | 661.8(3) |

| Chromate (CrO₄²⁻) | 190(3) |

These results underscore the potential of this compound-based coordination polymers as robust and efficient materials for practical anion exchange applications in environmental remediation. acs.orgnih.gov

Coordination Polymers with Ferrocene (B1249389) Backbones and this compound Ligands

The incorporation of organometallic units, such as ferrocene, into the backbone of coordination polymers can introduce interesting electronic and redox properties. Ferrocene-containing polymers have been an area of active research due to their potential applications in catalysis, sensing, and materials with tunable electronic properties. nih.gov

Researchers have successfully synthesized one-dimensional coordination polymers that feature a backbone containing three distinct components: a ferrocenyl unit derived from 1,1'-ferrocenedicarboxylic acid, two triorganotin units, and a bridging this compound ligand. nih.govrsc.orgresearchgate.net These materials are formed by reacting a pre-formed heterobimetallic compound of ferrocenedicarboxylate and bis(triphenyltin) oxide with the ditopic this compound ligand. nih.govresearchgate.net The nitrogen atoms of the pyridyl groups in this compound coordinate to the tin centers, linking the ferrocene-tin units into a 1D chain. nih.gov

While these hybrid organometallic-organic coordination polymers have been structurally characterized, it has been noted that they may not retain their polymeric structure in solution, potentially dissociating into their monomeric components. nih.govresearchgate.net Electrochemical studies on these systems have revealed that they typically exhibit a single quasi-reversible oxidation peak, characteristic of the ferrocene moiety. nih.govresearchgate.net

Photocontrolled Fluorescence in Dinuclear Zinc Complexes with this compound

Research into dinuclear zinc(II) complexes has revealed their potential as fluorescent materials. nih.govrsc.org The fluorescence properties of these complexes are influenced by the ligands coordinated to the zinc centers. While specific studies focusing on photocontrolled fluorescence in dinuclear zinc complexes exclusively with this compound as the sole ligand are not extensively detailed in the provided search results, the principles of fluorescence in similar zinc coordination compounds can be discussed. For instance, the fluorescence of zinc complexes with Schiff base ligands is a well-studied area. nih.gov

In a representative study, a dinuclear zinc complex, [Zn₂L(OAc)₃], was synthesized using a Schiff base ligand (HL = 2-{[(2-hydroxy-3-methoxybenzyl)imino]methyl}quinoline). The photophysical properties of this complex were investigated, revealing that the solid-state emission occurs at shorter wavelengths compared to the free ligand, a phenomenon attributed to the influence of the Zn(II) ions' electrostatic fields on the ligand. This complex exhibited strong fluorescence in various solvents. The emission spectrum of the free ligand HL showed a strong peak around 520 nm upon irradiation at 476 nm.

The quantum yield of fluorescence is a critical parameter in evaluating the efficiency of these materials. For some dinuclear zinc complexes, high quantum yields have been reported, such as 0.78 in benzene (B151609) and 0.58 in the solid state for a specific complex. nih.govrsc.org The solvent polarity can also influence the fluorescence properties of these complexes. nih.gov

The general approach to synthesizing these types of complexes often involves the template synthesis of an aldehyde and a primary amine with a zinc(II) salt, such as zinc(II) acetate (B1210297) dihydrate, in a specific molar ratio. nih.gov Characterization techniques typically include FT-IR spectroscopy, elemental analysis, single-crystal X-ray diffraction, and powder X-ray diffraction.

| Property | Description | Reference |

| Complex Structure | Asymmetric dinuclear structure | |

| Emission Wavelength | Blue-shifted compared to free ligand | |

| Solvent Effects | Strong fluorescence in various solvents | |

| Quantum Yield | Can be high, e.g., 0.78 in benzene | nih.govrsc.org |

Platinum-based 3D Tetragonal Prisms via Multicomponent Self-Assembly

The construction of three-dimensional metallosupramolecular architectures through coordination-driven self-assembly is a significant area of research. A notable example is the synthesis of stable 3D tetragonal prisms using a multicomponent approach. nih.gov This strategy involves the stoichiometric combination of a tetratopic donor, a linear dipyridine donor, and a 90° platinum metal complex. nih.gov

In this self-assembly process, a tetra-(4-pyridylphenyl)-ethylene compound can act as the faces of the tetragonal prism. nih.gov The linear donor, such as trans-1,2-Di(4-pyridyl)ethylene (a vinyl-bridged bipyridine analog, also known as this compound), and a 90° platinum triflate complex serve as the pillars and corners of the prism, respectively. nih.gov The formation of a single, discrete supramolecular architecture is a key challenge and achievement in this field. nih.gov

The characterization of these complex structures is performed using a variety of techniques. Multinuclear NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are crucial for confirming the formation and composition of the tetragonal prisms. nih.govnih.gov For instance, the ESI-MS spectrum of a self-assembled prism might show peaks corresponding to fragments of the main structure, with isotopic distributions that match theoretical predictions. nih.gov

Due to the difficulty in obtaining single crystals for X-ray diffraction, molecular force field simulations are employed to gain insights into the structural characteristics of these supramolecules. nih.govnih.gov These simulations can provide information on the dimensions of the prism, such as its length, width, and height. nih.gov Additionally, Pulsed-Gradient Spin-Echo (PGSE) NMR measurements can be used to determine the approximate size of the assemblies in solution, which can then be compared to the sizes obtained from molecular modeling. nih.govnih.gov

| Component | Role in Assembly | Example | Reference |

| Tetratopic Donor | Faces of the prism | Tetra-(4-pyridylphenyl)-ethylene | nih.gov |

| Linear Dipyridine Donor | Pillars of the prism | trans-1,2-Di(4-pyridyl)ethylene | nih.gov |

| Metal Acceptor | Corners of the prism | 90° Platinum triflate complex | nih.gov |

Uranyl Compounds with 4,4'-Bipyridine N,N'-Dioxide Analogs

The coordination chemistry of the uranyl ion (UO₂²⁺) with N,N'-dioxide ligands, such as 4,4'-bipyridine N,N'-dioxide (DPO), has been explored to create diverse structural motifs. nih.govnih.govacs.org DPO, an aprotic O-donor ligand, has shown significant potential in the preparation of uranyl coordination polymers (UCPs). nih.govnih.govacs.org The linear geometry of the uranyl cation dictates that exogenous ligands coordinate in the equatorial plane, leading to various geometries like tetragonal, pentagonal, and hexagonal bipyramidal structures. nih.govacs.org

The synthesis of uranyl-DPO compounds can be influenced by reactant compositions and synthesis conditions, such as the choice of solvent and the presence of other coexisting O-donors. nih.govnih.gov By varying these factors, a range of compounds with different dimensionalities, from zero-dimensional clusters to three-dimensional frameworks, can be achieved. nih.gov

For example, starting with an aqueous solution of uranyl nitrate, compounds have been synthesized where the DPO ligand exhibits different coordination modes: uncoordinated, monodentate, and biconnected. nih.govnih.gov In some cases, nitrate or hydroxyl groups from the starting materials or solvent are also involved in the coordination sphere of the uranyl ion. nih.govnih.gov When a different uranyl source, such as UO₂(CF₃SO₃)₂, is used in an aprotic solvent like acetonitrile, the participation of nitrate and hydroxyl groups is precluded, ensuring the coordination of the DPO ligands. nih.gov

Furthermore, the combination of DPO with anionic carboxylate ligands like terephthalic acid or succinic acid can lead to the formation of mixed-ligand uranyl compounds, often resulting in two-dimensional networks or three-dimensional frameworks. nih.gov

The characterization of these uranyl compounds is typically carried out using single-crystal X-ray diffraction to determine their precise structures. nih.govacs.org Powder X-ray diffraction (PXRD) is also used to confirm the bulk purity of the synthesized materials. nih.govacs.org

| Compound Series | Uranyl Source | Co-ligands | Resulting Structures | Reference |

| U-DPO-1 to U-DPO-3 | Uranyl nitrate in water | Nitrate, Hydroxyl | 0D clusters, 1D chains | nih.govnih.gov |

| U-DPO-4 to U-DPO-6 | UO₂(CF₃SO₃)₂ in acetonitrile | Triflate | Varies | nih.gov |

| U-DPO-7 to U-DPO-10 | Uranyl nitrate | Carboxylic acids | 2D networks, 3D frameworks | nih.gov |

Supramolecular Chemistry and Self Assembly of 4,4 Vinylenedipyridine

Formation of Cocrystals with 4,4'-Vinylenedipyridine

Cocrystallization is a widely utilized technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic molecular structure. VDP serves as an effective cocrystal former (CCF) due to its ability to form robust hydrogen bonds with suitable donor molecules. These interactions drive the assembly of API and CCF molecules into a new crystalline lattice, resulting in a cocrystal with potentially improved properties such as solubility, stability, and bioavailability. nih.govnih.gov

Flavonoids, a class of natural products known for their diverse biological activities, often suffer from poor aqueous solubility, which limits their therapeutic efficacy. nih.gov Cocrystallization with VDP presents a viable strategy to overcome this limitation. Research has demonstrated the successful synthesis and characterization of numerous cocrystals formed between various flavonoids and this compound. acs.orgacs.org

The formation of cocrystals between flavonoids and VDP is primarily driven by heteromolecular hydrogen bonds. acs.org Specifically, the hydroxyl groups (O-H) present on the flavonoid molecules act as hydrogen bond donors, while the nitrogen atoms (N) in the pyridine (B92270) rings of VDP act as acceptors. This results in the formation of strong O–H···N hydrogen bonds, which are the key supramolecular synthons directing the crystal assembly. acs.org

The stoichiometry, or molar ratio, of the flavonoid to VDP in the resulting cocrystals is influenced by the number and position of hydroxyl groups on the flavonoid structure. acs.org Molecular electrostatic potential surface (MEPS) calculations can be used to predict the likely hydrogen bonding sites and the corresponding API/CCF ratio. acs.orgacs.org Studies have shown that when the number of potential intermolecular hydrogen-bond donors in the flavonoid is two or fewer, computational predictions align well with the experimentally determined crystal structures. acs.orgacs.org However, for flavonoids with a higher number of potential donors, the hydrogen bonding patterns become more complex and difficult to predict. acs.org

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of molecules within a cocrystal. Structural analysis of ten different flavonoid-VDP cocrystals has revealed that all interactions are governed by O–H···N and O–H···O bonding modes. acs.org The chiral flavonoids retain their original chirality within the cocrystals. acs.org The specific geometric parameters of these hydrogen bonds, such as bond lengths and angles, confirm the robustness of the interactions holding the supramolecular structure together. acs.org

Below is a summary of the crystallographic data for several flavonoid-VDP cocrystals.

| Flavonoid | Molar Ratio (Flavonoid:VDP) | Crystal System | Space Group |

|---|---|---|---|

| Chrysin | 1:1 | Monoclinic | P2₁/n |

| 7,8-Dihydroxyflavone | 1:1 | Monoclinic | P2₁/c |

| Apigenin | 1:1 | Monoclinic | P2₁/c |

| Kaempferol | 1:1 | Triclinic | P-1 |

| Morin | 1:1 | Monoclinic | P2₁/n |

| Naringenin | 1:1 | Monoclinic | P2₁/c |

| Hesperetin | 1:1 | Monoclinic | P2₁/c |

| Genistein | 1:1.5 | Triclinic | P-1 |

Data sourced from Zhang et al. (2021). acs.org

A primary motivation for developing pharmaceutical cocrystals is to improve the physicochemical properties of the API. jddtonline.info Cocrystallization can lead to changes in melting point, chemical stability, and, most importantly for poorly soluble drugs, solubility and dissolution rate. nih.govmdpi.com By pairing a flavonoid with a coformer like VDP, the strong intermolecular interactions in the flavonoid's pure crystal lattice are replaced by new interactions in the cocrystal lattice. nih.gov This disruption of the original crystal packing can lead to a significant enhancement in aqueous solubility.

Cocrystallization with Flavonoids

Inclusion Complexes with Cyclodextrins

Beyond cocrystallization, VDP can also participate in another form of supramolecular assembly: the formation of inclusion complexes. This typically involves a "host" molecule with a cavity enclosing a "guest" molecule. Cyclodextrins (CDs) are common host molecules used in pharmaceutical sciences. oatext.com They are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic guest molecules in aqueous solutions. oatext.commdpi.com

Beta-cyclodextrin (β-CD), consisting of seven glucopyranose units, has a cavity size suitable for encapsulating aromatic molecules like VDP. oatext.com The formation of an inclusion complex between VDP and β-CD has been investigated to understand the governing factors of host-guest geometries. In the solid state, the complexation of β-CD with this compound results in a 1:1 host-guest stoichiometry. researchgate.net

Factors Governing Inclusion Behavior and Thermodynamical Parameters

The ability of this compound to form inclusion complexes with host molecules is a key aspect of its supramolecular chemistry. One notable example is its interaction with β-cyclodextrin. Research has demonstrated the formation of a 1:1 inclusion complex between this compound and β-cyclodextrin in aqueous solution. The inclusion process is governed by the size and shape complementarity between the host's hydrophobic cavity and the guest molecule.

The relative positions of the nitrogen atoms and the nature of the bridge connecting the two pyridine rings in bipyridine guests are crucial factors that determine the binding geometries and, consequently, the thermodynamical parameters of complexation with β-cyclodextrin. While the formation of a stable 1:1 complex is confirmed, specific thermodynamical parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the this compound:β-cyclodextrin system are not extensively detailed in the readily available literature. However, the comprehensive study of various bipyridine derivatives allows for a qualitative understanding of the driving forces, which typically involve hydrophobic interactions and the release of "high-energy" water molecules from the cyclodextrin (B1172386) cavity.

Table 1: Inclusion Complex Formation of this compound

| Host Molecule | Guest Molecule | Stoichiometry of Complex |

| β-cyclodextrin | This compound | 1:1 |

Assembly into Covalent Organic Nanoribbons

Information regarding the specific assembly of this compound into covalent organic nanoribbons is not available in the reviewed scientific literature. Research on covalent organic frameworks (COFs) with vinylene linkages and pyridine-based building blocks is an active area, but the directed synthesis of one-dimensional nanoribbons from this compound has not been reported. The synthesis of graphene nanoribbons often involves bottom-up chemical approaches starting from tailor-made molecular precursors, a strategy that could potentially be adapted for other types of nanoribbons. rsc.org

Solvent-Dependent Self-Assemblies and Pyridine Modulation of Porphyrin Molecules

The self-assembly of molecules at solid-liquid interfaces is a powerful method for creating highly ordered two-dimensional nanostructures. The choice of solvent plays a critical role in directing the assembly process, as it can influence the intermolecular and molecule-substrate interactions. In the context of porphyrin molecules, this compound has been effectively utilized as a modulator to tune their self-assembly on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG).

The interplay between solvent effects and the modulating role of this compound provides a versatile approach for the controlled fabrication of diverse nanoarchitectures on surfaces. mdpi.comnih.gov Density functional theory (DFT) calculations are often employed to complement experimental STM data, providing insights into the interaction energies and the underlying self-assembly mechanisms. mdpi.comnih.gov

Table 2: Solvent-Dependent Self-Assembly of Porphyrin (MT-4) Modulated by this compound (DPE) on HOPG

| Solvent | Modulator | Observed Supramolecular Structure | Analytical Technique |

| Phenyl octane | This compound (DPE) | Modulated, ordered assembly | Scanning Tunneling Microscopy (STM) |

| 1-Heptanoic acid | This compound (DPE) | Modulated, ordered assembly | Scanning Tunneling Microscopy (STM) |

| 1-Hexanol | This compound (DPE) | Modulated, ordered assembly | Scanning Tunneling Microscopy (STM) |

Bottom-Up Self-Assembly of Supramolecular Structures at Interfaces

The bottom-up self-assembly of molecules at interfaces is a fundamental strategy in nanotechnology for the construction of functional materials and devices from molecular components. This approach relies on the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and metal-ligand coordination. The liquid-solid interface provides a versatile environment for controlling these self-assembly processes.

Molecules like this compound, with their rigid structure and specific binding sites (the nitrogen atoms of the pyridine rings), are excellent candidates for building blocks in interfacial self-assembly. Although specific studies focusing solely on the self-assembly of this compound at interfaces are not extensively detailed, the behavior of structurally similar molecules, such as 4,4'-bipyridine (B149096), provides significant insights. These molecules can act as linkers or nodes in the formation of supramolecular networks. For instance, bipyridine derivatives have been used to bridge metal centers in porphyrin assemblies, creating extended, ordered structures on surfaces.

The ability to control the assembly of such molecules at interfaces opens up possibilities for creating complex, multicomponent architectures with tailored electronic and chemical properties. The combination of molecular design and control over the interfacial environment is key to advancing the bottom-up fabrication of novel supramolecular materials.

Electronic and Optoelectronic Applications of 4,4 Vinylenedipyridine

Single-Molecule Electronics

The field of single-molecule electronics aims to use individual molecules as active components in electronic circuits. In this context, 4,4'-Vinylenedipyridine has been investigated for its potential to function as a molecular wire, switch, or sensor. The pyridine (B92270) end groups serve as effective anchors to metallic electrodes, typically gold (Au) or silver (Ag), facilitating the formation of stable metal-molecule-metal junctions.

Conductance Modulation by Environmental Factors (pH, Electrochemical Potential)

The conductance of a this compound single-molecule junction can be significantly influenced by its local chemical environment. Factors such as pH and the electrochemical potential of the surrounding solution can alter the molecule's electronic properties and its coupling to the electrodes, thereby modulating the flow of current through the junction.

The nitrogen atoms in the pyridine rings of this compound are susceptible to protonation in acidic environments. This process can change the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are responsible for charge transport. By altering the pH of the solution, the degree of protonation can be controlled, offering a mechanism to gate the molecular conductance. rsc.org While the general principle of pH-controlled conductance is established for molecules with acidic or basic functional groups, specific experimental data on the quantitative relationship between pH and the conductance of this compound junctions remains an area of active investigation.

Similarly, the application of an electrochemical potential provides another powerful tool to tune the conductance of a molecular junction. nih.gov This technique, often referred to as electrochemical gating, allows for the precise control of the Fermi levels of the electrodes relative to the molecular orbitals of the this compound bridge. rsc.orgxmu.edu.cn By shifting the electrode Fermi level, it is possible to bring it closer to or further from the HOMO or LUMO, thereby increasing or decreasing the tunneling probability and, consequently, the molecular conductance. Studies on similar bipyridine molecules have demonstrated that electrochemical gating can lead to significant changes in conductance, effectively turning the molecule into a single-molecule transistor. nih.gov

Protonation-Controlled Conductance Switching

The protonation of the pyridine nitrogen atoms in this compound can induce a significant and reversible change in its conductance, effectively creating a molecular switch. The addition of a proton to the nitrogen atom introduces a positive charge, which can alter the electronic structure of the molecule and the alignment of its energy levels with the electrode Fermi level. This change can lead to a distinct "ON" and "OFF" state for the molecular junction.

Research on other molecules has shown that protonation can lead to a reduction in conductance by inducing destructive quantum interference effects. researchgate.net The protonated form of the molecule may adopt a different geometric or electronic configuration that leads to out-of-phase electron pathways, thereby suppressing charge transport. The reversibility of the protonation process allows for the switching between high and low conductance states by controlling the acidity of the environment. While the theoretical framework for protonation-induced switching is well-understood, detailed experimental demonstrations and the precise mechanism for this compound are still subjects of ongoing research.

Charge Transport Dynamics in this compound Junctions

Understanding the dynamics of charge transport through a single this compound molecule is crucial for designing and optimizing its function in electronic devices. This involves investigating the influence of the electrode material, the nature of the metal-molecule interface, and quantum mechanical phenomena that govern electron tunneling.

Impact of Electrode Properties (Au, Ag)

The choice of electrode material significantly affects the conductance of a this compound molecular junction. Gold (Au) and silver (Ag) are commonly used due to their high conductivity and ability to form stable contacts with the pyridine end groups. Theoretical calculations of the transmission function, which describes the probability of an electron with a given energy passing through the molecule, reveal differences in conductance when this compound is connected to Au versus Ag electrodes.

The transmission function is influenced by the alignment of the molecular orbitals with the Fermi energy of the electrodes and the strength of the electronic coupling between the molecule and the electrodes. Differences in the work functions of gold and silver, as well as the specific nature of the chemical bond formed between the pyridine nitrogen and the metal atoms, lead to variations in these parameters. A comparative theoretical study has shown that the transmission function for a this compound junction differs for Au and Ag electrodes, suggesting that the conductance of the molecular junction can be tuned by selecting the appropriate electrode material. researchgate.net

Table 1: Calculated Transmission Properties of this compound Junctions

| Electrode Material | Key Features of Transmission Function |

| Gold (Au) | The transmission function shows specific resonance peaks corresponding to the molecular orbitals of this compound. |

| Silver (Ag) | The positions and widths of the resonance peaks in the transmission function differ from those with gold electrodes, indicating a change in orbital alignment and coupling. researchgate.net |

This table is based on theoretical calculations and illustrates the expected differences in charge transport properties.

Role of Molecular Orbital Coupling at Metal-Molecule Interfaces

The efficiency of charge transport across a metal-molecule-metal junction is critically dependent on the electronic coupling at the interfaces. rsc.org This coupling determines how effectively the molecular orbitals of this compound can interact with the continuum of electronic states in the metal electrodes. The pyridine end groups of this compound play a crucial role in establishing this coupling.

Destructive Quantum Interference Phenomena

Quantum interference is a fundamental phenomenon in molecular electronics that can lead to a significant suppression of conductance. researchgate.net When multiple pathways for an electron to travel through a molecule exist, these pathways can interfere constructively or destructively. Destructive quantum interference (DQI) occurs when the electron waves traveling along different paths are out of phase, leading to their cancellation and a sharp dip in the transmission function.